Cas no 93-68-5 (N-(2-methylphenyl)-3-oxobutanamide)

N-(2-methylphenyl)-3-oxobutanamide structure
93-68-5 structure
Product Name:N-(2-methylphenyl)-3-oxobutanamide
CAS No:93-68-5
Molecular Formula:C11H13NO2
Molecular Weight:191.226423025131
MDL:MFCD00008782
CID:34714
PubChem ID:7154

N-(2-methylphenyl)-3-oxobutanamide Properties

Names and Identifiers

    • 3-Oxo-N-(o-tolyl)butanamide
    • AAOT
    • Acetoacet-o-toluidide
    • N-(2-Methylphenyl)-3-oxo-butanamide
    • 2'-Methylacetoacetanilide
    • O-Methyl-N-Acetoacetyl Aniline
    • O-Acetoacetotoluidide
    • N-ACETOACETYL-O-TOLUIDINE
    • 2-Methylacetoacetanilide
    • 2'-Methylacetoacetanilide (AAOT)
    • 2'-acetoacetoluidide
    • 2-ACETOACETOTOLUIDIDE
    • 2-acetyl-6-methylacetanilide
    • 2'-METHYL-3-PHENYLPROPIOPHENONE
    • 2'-Methylacetoacetan
    • ACETO ACET O TOLUIDINE
    • acetoacetamino-2-methylbenzene
    • Acetoacet-O-toludide
    • AcetoAcet-O-Toluilide
    • acetoacetyl o-methylaniline
    • N-(2-methylphenyl)acetoacetamide
    • N-(o-tolyl)acetoacetic amide
    • O-Acetoacetoluidide
    • N-Acetoacetyl-2-methylaniline
    • N-(2-Methylphenyl)-3-oxobutanamide
    • Acetoacet-o-toluidine
    • 2-Acetoacetylaminotoluene
    • Butanamide, N-(2-methylphenyl)-3-oxo-
    • Acetoacetyl-2-methylanilide
    • Acetoaceto-ortho-toluidide
    • MCN1GV8J3R
    • TVZIWRMELPWPPR-UHFFFAOYSA-N
    • DSSTox_CID_6562
    • DSSTox_RID_78151
    • DSSTox_GSID_26562
    • CAS-9
    • N-(2-Methylphenyl)-3-oxobutanamide (ACI)
    • o-Acetoacetotoluidide (6CI, 7CI, 8CI)
    • 2-(Acetoacetylamino)toluene
    • 2′-Methylacetoacetanilide
    • 3-Oxo-N-o-tolyl-butyramide
    • Acetoacetic acid 2-methylanilide
    • Acetoacetic acid o-toluidide
    • NSC 7655
    • o-Methylacetoacetanilide
    • Acetoacet -o-Toluilide
    • 3-oxo-N-o-tolylbutanamide
    • CHEMBL1893178
    • W-100233
    • NCGC00164200-02
    • STK400317
    • UNII-MCN1GV8J3R
    • AI3-08708
    • Q27283887
    • MFCD00008782
    • N-Acetoacetyl o-toluidide
    • o-Acetoacetotoluidide, 98%
    • BRN 2099098
    • NCGC00256990-01
    • NSC-7655
    • NCGC00258860-01
    • EN300-18263
    • 2\\'-Methylacetoacetanilide
    • DTXSID3026562
    • 93-68-5
    • NCGC00164200-01
    • SCHEMBL382223
    • A1020
    • NS00005760
    • Z57708665
    • DTXCID206562
    • F1723-0105
    • WLN: 1V1VMR B
    • N-(2-Methylphenyl)-3-oxobutanamide #
    • 4-12-00-01777 (Beilstein Handbook Reference)
    • Tox21_303146
    • Tox21_201308
    • CCRIS 7750
    • Acetoacet-ortho-toluidide
    • CAS-93-68-5
    • EC 202-267-0
    • N~1~-(2-METHYLPHENYL)-3-OXOBUTANAMIDE
    • EINECS 202-267-0
    • BS-4052
    • AKOS000120625
    • DB-057420
    • NSC7655
    • ortho-Acetoacetotoluidide
    • MDL: MFCD00008782
    • InChIKey: TVZIWRMELPWPPR-UHFFFAOYSA-N
    • Inchi: 1S/C11H13NO2/c1-8-5-3-4-6-10(8)12-11(14)7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14)
    • SMILES: O=C(CC(C)=O)NC1C(C)=CC=CC=1
    • BRN: 2099098

Computed Properties

  • Exact Mass: 191.09500
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 191.094629
  • Heavy Atom Count: 14
  • Complexity: 225
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 1.3
  • Tautomer Count: 8
  • Surface Charge: 0
  • Topological Polar Surface Area: 46.2

Experimental Properties

  • LogP: 1.98560
  • PSA: 46.17000
  • Refractive Index: 1.5220 (estimate)
  • Boiling Point: 326.97°C (rough estimate)
  • Melting Point: 104.0 to 108.0 deg-C
  • Flash Point: 143°C
  • FEMA: 3709
  • Color/Form: White acicular crystals
  • Solubility: Not determined
  • Density: 1.06

N-(2-methylphenyl)-3-oxobutanamide Security Information

  • Symbol: GHS07
  • RTECS:AK6550000
  • WGK Germany:1
  • Safety Instruction: S36
  • Risk Phrases:R22
  • Dangerous goods sign: Xn
  • Hazard Statement: H302
  • Warning Statement: P264-P270-P301+P312+P330-P501
  • Prompt:warning
  • Storage Condition:Store at room temperature
  • Risk Phrases: R22
  • Signal Word:Warning
  • TSCA:Yes

N-(2-methylphenyl)-3-oxobutanamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-(2-methylphenyl)-3-oxobutanamide Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003I50-25g
2'-Methylacetoacetanilide (AAOT)
93-68-5 98%
25g
$5.00 2025-02-19
A2B Chem LLC
AB62676-25g
2'-Methylacetoacetanilide (AAOT)
93-68-5 98%
25g
$5.00 2024-07-18
Aaron
AR003IDC-25g
2'-Methylacetoacetanilide (AAOT)
93-68-5 99%
25g
$5.00 2025-01-22
abcr
AB135547-25 g
N-Acetoacetyl-o-toluidine; 98%
93-68-5
25g
€42.40 2022-09-01
Ambeed
A595917-25g
2-Methylacetoacetanilide
93-68-5 98%
25g
$6.0
Enamine
EN300-18263-0.05g
N-(2-methylphenyl)-3-oxobutanamide
93-68-5 95.0%
0.05g
$19.0 2025-03-21
Life Chemicals
F1723-0105-0.25g
N-(2-methylphenyl)-3-oxobutanamide
93-68-5 95%+
0.25g
$18.0 2023-09-07
OTAVAchemicals
7118481622-50MG
N-(2-methylphenyl)-3-oxobutanamide
93-68-5 95%
50MG
$29 2023-07-10
TRC
M220460-1g
2'-Methylacetoacetanilide
93-68-5
1g
$ 50.00 2022-06-04
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L02812-100g
2-Acetoacetotoluidide, 99+%
93-68-5 99+%
100g
¥563.00

N-(2-methylphenyl)-3-oxobutanamide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Ethanol ;  10 °C; 10 °C → 35 °C; 4 h, 35 °C; 35 °C → 40 °C
Reference
Method for reducing byproduct generated during production of o-methyl-N-acetoacetanilide
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Ethanol ,  Water
Reference
Continuous process and solvents for the preparation of acetoacetanilides from anilines and diketene
, European Patent Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 150 - 160 °C
Reference
Synthesis of aminoquinoline derivatives and their starting materials
, Hungary, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 2 h, reflux
Reference
Design, parallel synthesis of Biginelli 1,4-dihydropyrimidines using PTSA as a catalyst, evaluation of anticancer activity and structure activity relationships via 3D QSAR studies
Faizan, Syed; Prashantha Kumar, B. R.; Lalitha Naishima, Namburu; Ashok, T.; Justin, Antony; et al, Bioorganic Chemistry, 2021, 117,

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide Solvents: Toluene ;  3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Reference
Selective exploitation of acetoacetate carbonyl groups using imidazolium based ionic liquids: synthesis of 3-oxo-amides and substituted benzimidazoles
Chakraborty, Ankita; Majumdar, Swapan; Maiti, Dilip K., Tetrahedron Letters, 2016, 57(30), 3298-3302

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  rt
Reference
One-Pot Synthesis of 3-Hydroxyquinolin-2(1H)-ones from N-Phenylacetoacetamide via PhI(OCOCF3)2-Mediated α-Hydroxylation and H2SO4-Promoted Intramolecular Cyclization
Yuan, Yucheng; Yang, Rui; Zhang-Negrerie, Daisy; Wang, Junwei; Du, Yunfei; et al, Journal of Organic Chemistry, 2013, 78(11), 5385-5392

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ;  1 h
Reference
Vinyl polymerizations of norbornene catalyzed by nickel complexes with acetoacetamide ligands
Feng, Qian; Chen, Dajun; Feng, Danyang; Jiao, Libin; Peng, Zhigang; et al, Applied Organometallic Chemistry, 2014, 28(1), 32-37

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Potassium tert-butoxide ;  4.0 min, heated
Reference
Synthesis, antibacterial and antimycobacterial activities of some new 4-aryl/heteroaryl-2,6-dimethyl-3,5-bis-N-(aryl)-carbamoyl-1,4-dihydropyridines
Sirisha, Kalam; Bikshapathi, Darna; Achaiah, Garlapati; Reddy, Vanga Malla, European Journal of Medicinal Chemistry, 2011, 46(5), 1564-1571

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Xylene ;  3 h, 130 °C
Reference
Computational and experimental evaluation of α-(N-2-quinolonyl)ketones: a new class of nonbiaryl atropisomers
Bootsma, Andrea N. ; Anderson, Carolyn E., Tetrahedron Letters, 2016, 57(43), 4834-4837

Synthetic Circuit 10

Reaction Conditions
Reference
Synthesis and properties of 3-benzhydryl-5-methyl-4-isoxazolecarboxylic acid derivatives
Kaminski, Jerzy; Jean, Zdzislawa; Glinska, Elzbieta; Rusek, Dorota; Eckstein, Zygmunt, Polish Journal of Chemistry, 1978, 52(7-8), 1583-8

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Xylene ;  1 h, 130 °C
Reference
Diastereoselective Hydrogenation of Substituted Quinolines to Enantiomerically Pure Decahydroquinolines
Heitbaum, Maja; Froehlich, Roland; Glorius, Frank, Advanced Synthesis & Catalysis, 2010, 352, 357-362

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Silver hexafluoroantimonate Catalysts: Tricyclohexylphosphine ,  Cobalt dibromide Solvents: 1,2-Dichloroethane ;  20 h, 115 °C
Reference
Cobalt catalyzed regioselective C-H methylation/acetoxylation of anilides: new routes for C-C and C-O bond formation
Li, Ze-lin; Wu, Peng-Yu; Cai, Chun, Organic Chemistry Frontiers, 2019, 6(12), 2043-2047

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Xylene
Reference
Synthesis and in vitro Antidiabetic Screening of Novel Dihydropyrimidine Derivatives
Lalpara, J. N.; Vachhani, M. D.; Hadiyal, S. D.; Goswami, S.; Dubal, G. G., Russian Journal of Organic Chemistry, 2021, 57(2), 241-246

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide Solvents: Xylene ;  heated
Reference
Study on reaction of substituted 4-methylquinolin-2(1H)-ones with sodium azide
Duan, Le The; Thanh, Nguyen Dinh; Nguyet, Nguyen Thi Minh; Hoai, Le Thi; Ha, Nguyen Thi Thu, International Electronic Conference on Synthetic Organic Chemistry, 2017, 1, 1-6

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Toluene ;  24 h, reflux; reflux → rt
Reference
Enantioselective α-Amination of Acyclic 1,3-Dicarbonyls Catalyzed by N-Heterocyclic Carbene
Santra, Surojit; Maji, Ujjwal; Guin, Joyram, Organic Letters, 2020, 22(2), 468-473

Synthetic Circuit 16

Reaction Conditions
1.1 Solvents: Ethanol ;  20 °C
Reference
Preparation method of bright yellow pigment for printing ink
, China, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: Toluene
Reference
Targeting Dormant Tuberculosis Bacilli: Results for Molecules with a Novel Pyrimidone Scaffold
Joshi, Rohit R.; Barchha, Avinash; Khedkar, Vijay M.; Pissurlenkar, Raghuvir R. S.; Sarkar, Sampa; et al, Chemical Biology & Drug Design, 2015, 85(2), 201-207

Synthetic Circuit 18

Reaction Conditions
1.1 30 min, 170 - 175 °C; 2 h, 170 - 175 °C; overnight, cooled
Reference
Synthetic studies on [2,6]naphthyridine compounds and its derivatives - synthesis of 5-hydroxybenzo[c][2,6]naphthyridine 1,4-dione
Meenachi, S.; Rajendran, S. P.; Chitra, S., Chemical Science Review and Letters, 2014, 3(10), 258-265

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Sodium hydroxide Solvents: Toluene ;  10 - 15 h, 110 °C
Reference
Synthesis, screening for antitubercular activity and 3D-QSAR studies of substituted N-phenyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides
Virsodia, Vijay; Pissurlenkar, Raghuvir R. S.; Manvar, Dinesh; Dholakia, Chintan; Adlakha, Priti; et al, European Journal of Medicinal Chemistry, 2008, 43(10), 2103-2115

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Dichloromethane ;  2.5 h, 25 °C
Reference
Knorr Cyclizations and Distonic Superelectrophiles
Sai, Kiran Kumar Solingapuram; Gilbert, Thomas M.; Klumpp, Douglas A., Journal of Organic Chemistry, 2007, 72(25), 9761-9764

N-(2-methylphenyl)-3-oxobutanamide Raw materials

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